N-{[4-ethyl-5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide
Overview
Description
The compound is a complex organic molecule with several functional groups, including an ethyl group, a nitrophenyl group, a triazole ring, and a benzamide moiety. These functional groups could potentially give the compound various chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. The presence of a triazole ring and a benzamide moiety could potentially give the molecule a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the nitrophenyl group might be involved in redox reactions, while the benzamide moiety could potentially undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .Scientific Research Applications
Synthesis and Biological Evaluation
A study by Samadhiya et al. (2014) discusses the synthesis of 4-thiazolidinone derivatives, including compounds similar to the query molecule, for their antibacterial, antifungal, and antitubercular activities. The synthesized compounds were evaluated against selected bacteria, fungi, and Mycobacterium tuberculosis, demonstrating potential antimicrobial properties (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).
Antitumor and Hypoxic Cell Cytotoxicity
Palmer et al. (1996) explored the synthesis and hypoxic cell cytotoxicity of regioisomers related to the query compound, highlighting their selective toxicity for hypoxic cells. This study presents a novel hypoxia-selective cytotoxin, indicating potential in targeting hypoxic tumor cells, a common feature of many solid tumors (Palmer, Wilson, Anderson, Boyd, & Denny, 1996).
Cancer Cell Migration and Growth Inhibition
Šermukšnytė et al. (2022) investigated 1,2,4-triazol-3-ylthioacetohydrazide derivatives for their effects on cancer cell migration and growth of melanoma, breast, and pancreatic cancer spheroids. This study identified compounds with significant cytotoxic effects against various cancer cell lines, suggesting the potential of such molecules in cancer therapy (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).
Development of Quality Control Methods
Sych et al. (2018) focused on developing quality control methods for promising anticonvulsants among derivatives similar to the query compound. This research underlines the importance of establishing reliable analytical techniques for the standardization of new medicinal substances (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[4-ethyl-5-[2-(2-nitroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O4S/c1-3-26-18(12-22-20(29)15-8-6-7-14(2)11-15)24-25-21(26)32-13-19(28)23-16-9-4-5-10-17(16)27(30)31/h4-11H,3,12-13H2,1-2H3,(H,22,29)(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIQRCCIPZFCSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2[N+](=O)[O-])CNC(=O)C3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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